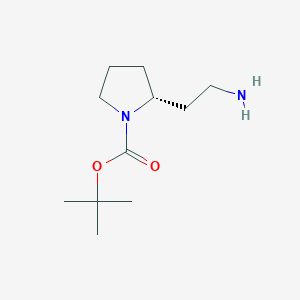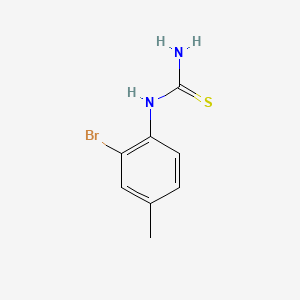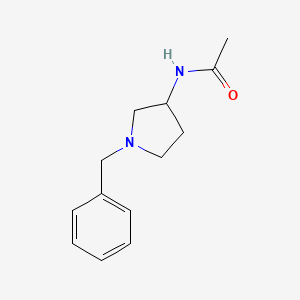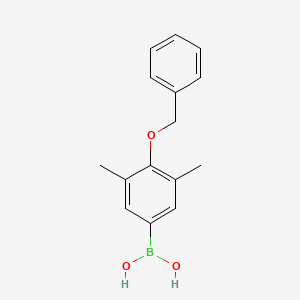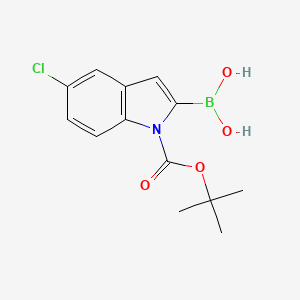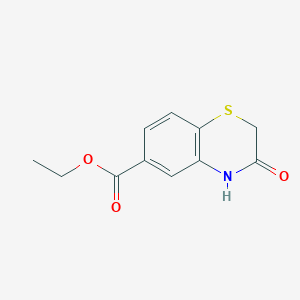
1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid” is a unique chemical compound with the empirical formula C12H16N2O2 and a molecular weight of 220.27 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid” is represented by the SMILES stringOC(=O)C1CCN(CC1)Cc2cccnc2 . This indicates that the compound contains a carboxylic acid group attached to a piperidine ring, which is further connected to a pyridine ring . Physical And Chemical Properties Analysis
The boiling point of a similar compound, “1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID”, is predicted to be 407.9±35.0 °C . The exact physical and chemical properties of “1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid” are not available in the resources.Scientific Research Applications
Drug Discovery and Development
1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid: is a valuable compound in the field of drug discovery. Its piperidine core is a common feature in many pharmaceuticals, and modifications to this core can lead to the development of new drugs with potential therapeutic applications . The compound’s structure allows for the creation of derivatives that can act as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, and antipsychotic agents .
Synthesis of Biologically Active Molecules
The piperidine moiety is a significant building block for synthesizing biologically active molecules. Researchers utilize 1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid to create a variety of piperidine derivatives, which are then screened for pharmacological activities. These activities include but are not limited to, antioxidant, antimetastatic, and antiproliferative effects on various types of cancers .
Development of Antidepressants
Piperidine derivatives have shown promise in the development of antidepressant medications. Compounds like 1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid can be used to synthesize molecules that exhibit antidepressant-like effects, potentially offering new avenues for treating depression .
Antioxidant Research
The piperidine structure is known to possess antioxidant properties. By creating derivatives of 1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid , scientists can explore new antioxidants that may protect cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders .
Analgesic and Anti-inflammatory Applications
This compound’s derivatives can be designed to target pain and inflammation pathways, offering potential new treatments for conditions characterized by chronic pain and inflammation. The versatility of the piperidine ring allows for the synthesis of compounds with specific pharmacological profiles .
Antimicrobial and Antifungal Research
The structural flexibility of piperidine derivatives enables the creation of compounds with antimicrobial and antifungal properties. This is particularly important in the era of increasing antibiotic resistance, as new drugs are needed to combat resistant strains of bacteria and fungi .
Alzheimer’s Disease Research
Piperidine derivatives, including those synthesized from 1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid , are being investigated for their potential use in treating Alzheimer’s disease. These compounds may interact with biological targets involved in the disease’s progression, offering hope for new therapeutic strategies .
properties
IUPAC Name |
1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(16)11-3-6-14(7-4-11)9-10-2-1-5-13-8-10/h1-2,5,8,11H,3-4,6-7,9H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWPPUXVVVXIDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398240 |
Source


|
| Record name | 1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887442-22-0 |
Source


|
| Record name | 1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

